Cinnamoylglycine

Description

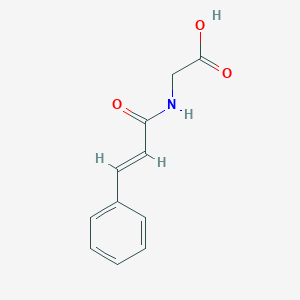

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAADMLWHGMUGQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16534-24-0 | |

| Record name | Cinnamoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(CINNAMOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Claisen Condensation for Cinnamic Acid Derivative Formation

The synthesis of cinnamoylglycine typically begins with the preparation of cinnamic acid derivatives. As demonstrated in the Claisen condensation method, benzaldehyde derivatives react with malonic acid in the presence of pyridine and piperidine to yield substituted cinnamic acids. For example, 4-isopropylbenzaldehyde undergoes condensation with malonic acid under reflux conditions to produce 4-isopropylcinnamic acid, a precursor for further functionalization. This step is critical for introducing electron-donating or withdrawing groups on the aromatic ring, which influence the compound’s dielectric and thermal properties.

Acid Chloride Activation and Glycine Coupling

The cinnamic acid derivative is subsequently converted to its acid chloride using thionyl chloride (SOCl₂). In a representative procedure, 4-isopropylcinnamic acid reacts with excess SOCl₂ at room temperature for 6 hours, followed by solvent removal under vacuum. The resulting cinnamoyl chloride is then coupled with glycine methyl ester hydrochloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The methyl ester protects glycine’s carboxylic acid group during the acylation of its amino group. After overnight stirring, the crude product is purified via preparative thin-layer chromatography (TLC) or column chromatography.

Triazine-Mediated Coupling for Direct Amide Bond Formation

Activation of Cinnamic Acid Using Triazine Reagents

An alternative approach employs triazine-based coupling agents, such as 1,3-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate cinnamic acid’s carboxyl group. In this method, cinnamic acid is dissolved in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), and the coupling agent is added stoichiometrically. The reaction forms an active ester intermediate, which facilitates nucleophilic attack by glycine’s primary amine.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance reagent solubility, while additives such as hydroxybenzotriazole (HOBt) suppress racemization. Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to maintain a basic pH, ensuring glycine’s amine remains deprotonated and reactive. Studies on analogous cinnamoyl-amino acid esters demonstrate that this method achieves higher regioselectivity compared to acid chloride routes, with reported yields exceeding 80% for glycine conjugates.

Purification and Characterization

Post-reaction, the product is isolated via solvent extraction and purified using recrystallization or silica-gel chromatography. Structural validation is performed through ¹H NMR, ¹³C NMR, and mass spectrometry (MS). For instance, the ¹H NMR spectrum of this compound exhibits characteristic signals at δ 7.6–7.8 ppm (cinnamoyl aromatic protons) and δ 3.9–4.1 ppm (glycine α-protons).

Microbiological Synthesis Using Bacillus subtilis

Fermentation in Iron-Depleted Media

A novel microbiological method leverages Bacillus subtilis to catalyze the amide bond formation between cinnamic acid and glycine. The bacteria are cultured in a metal-poor medium lacking iron (Fe²⁺), which inhibits the reaction if present. Cinnamic acid (or its methoxy derivatives) and glycine are added to the fermentation broth, and the mixture is incubated at 37°C under aerobic conditions for 48–72 hours.

Enzymatic Mechanism and Byproduct Control

The enzymatic pathway involves non-ribosomal peptide synthetases (NRPSs), which condense cinnamic acid with glycine without requiring ATP activation. This method avoids protective group chemistry, simplifying the synthesis. However, trace amounts of byproducts like N-cinnamoyl-D-alanine may form due to the enzyme’s promiscuity toward amino acid stereoisomers.

Product Isolation and Scalability

Post-fermentation, this compound is extracted from the culture medium using ethyl acetate or dichloromethane. Further purification via flash chromatography yields >95% purity. Although large-scale production data are limited, this approach is noted for its environmental sustainability and potential for industrial application.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | Triazine Coupling | Microbiological Synthesis |

|---|---|---|---|

| Reaction Time | 18–24 hours | 6–12 hours | 48–72 hours |

| Yield | 60–75% | 70–85% | 40–60% |

| Purification Complexity | High (chromatography required) | Moderate (recrystallization) | Moderate (extraction) |

| Environmental Impact | High (SOCl₂ waste) | Moderate (organic solvents) | Low (aqueous conditions) |

| Stereoselectivity | Racemic | Racemic | L/D mixtures possible |

Chemical Reactions Analysis

Table 1: Synthetic Routes for Cinnamoylglycine Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| DCC/HOBt coupling | THF, RT, 24 hrs | 78–85 | |

| Mixed anhydride | Ethyl chloroformate, triethylamine | 65 |

Metabolic Conjugation Pathways

In humans, this compound is formed via hepatic glycine conjugation:

- Enzyme : Glycine-N-acyltransferase (GLYAT) in mitochondrial matrices .

- Substrate : Cinnamoyl-CoA, derived from dietary cinnamic acid or gut microbial metabolism .

- Function : Detoxifies aromatic acids, with urinary excretion serving as a biomarker for gut health .

Key Metabolic Steps:

- Activation : Cinnamic acid → Cinnamoyl-CoA (ATP-dependent).

- Conjugation : Cinnamoyl-CoA + Glycine → this compound (catalyzed by GLYAT) .

Degradation and Hydrolysis

This compound undergoes enzymatic and chemical degradation:

- Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding cinnamic acid and glycine.

- β-Oxidation : In MCAD⁻/⁻ mice, this compound levels decrease due to impaired mitochondrial β-oxidation of phenylpropionate .

Oxidation and Derivative Formation

The cinnamoyl moiety undergoes oxidative modifications:

- Target Site : α,β-unsaturated double bond.

- Reagents : KMnO₄ or CrO₃ in acidic conditions oxidizes the allylic position, forming this compound epoxides or diketones .

- Biological Relevance : Oxidized derivatives show altered antimicrobial and cytotoxic profiles .

Role in Drug Metabolism

This compound derivatives are explored for pharmacological applications:

Scientific Research Applications

Gut Health Biomarker

Cinnamoylglycine has been identified as a potential biomarker for gut health, particularly concerning colonization resistance against pathogens like Clostridium difficile. Studies suggest that variations in urinary concentrations of this compound may reflect changes in gut microbiota composition and health status .

Table 1: this compound as a Gut Health Biomarker

Antimicrobial Properties

Preliminary research indicates that this compound may exhibit weak antibacterial activity against certain bacterial strains. A study published in the Journal of Agricultural and Food Chemistry observed some antimicrobial effects, although further investigation is needed to confirm these findings and explore efficacy against a broader range of pathogens.

Table 2: Antimicrobial Activity Studies

| Study | Bacterial Strains Tested | Results |

|---|---|---|

| Journal of Agricultural and Food Chemistry | Various strains | Weak antibacterial activity observed. |

Cancer Research

This compound has also been studied for its potential anticancer properties. Research involving the synthesis of new cinnamoyl-amino acid conjugates demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and Caco-2 (colon cancer). The study highlighted the importance of structure-activity relationships, suggesting that the presence of amino acids enhances the anticancer efficacy of cinnamic acid derivatives .

Table 3: Cytotoxicity Studies on this compound Derivatives

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF7 | 15 | Çalışkan et al. (2022) |

| Caco-2 | 20 | Çalışkan et al. (2022) |

| A2780 | 25 | Çalışkan et al. (2022) |

Metabolomics and Detection Technologies

Recent advancements in metabolomics have facilitated the analysis of this compound levels in biological samples, aiding in understanding its role in health and disease. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to detect metabolites like this compound at low concentrations, enhancing our comprehension of metabolic pathways influenced by diet and gut microbiota .

Table 4: Metabolomics Techniques for this compound Detection

| Technique | Sensitivity | Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | μM range | Structural analysis of metabolites |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | nM to pM range | Targeted metabolomics analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | nM range | Broad metabolomic profiling |

Case Study 1: Gut Microbiome Interaction

A study explored the correlation between urinary levels of this compound and gut microbiome diversity among patients with gastrointestinal disorders. Results indicated that higher concentrations were associated with healthier microbiota profiles.

Case Study 2: Anticancer Activity

In vitro studies on this compound derivatives revealed significant cytotoxic effects on cancer cell lines, leading to further investigations into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of cinnamoylglycine involves its role as a metabolite in the transport and elimination of phenylpropanoic acids. It likely interacts with specific enzymes and transporters in the body to facilitate these processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Similarities

Cinnamoylglycine belongs to the glycine-conjugated carboxylic acid family, sharing structural homology with:

Key Observations :

- Shared Biosynthetic Pathways : All compounds derive from microbial processing of aromatic acids (e.g., cinnamic, benzoic, phenylacetic acids) followed by glycine conjugation .

- Gut Microbiome Dependency : Levels of this compound, hippurate, and phenylacetylglycine decrease significantly after antibiotic treatment, underscoring their reliance on microbial activity .

Disease Associations and Biomarker Utility

Contrasts :

- Specificity in Infections : NATOG outperforms this compound in onchocerciasis due to lower variability .

- Metabolic Health : this compound and 3-phenylpropionate correlate with microbiome richness and lean mass, whereas hippurate links more strongly to dietary patterns .

Analytical Challenges and Advances

Innovations:

Q & A

Basic: What analytical methods are recommended for detecting and quantifying cinnamoylglycine in biological samples?

Answer:

this compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) due to its sensitivity and specificity. Key considerations include:

- Untargeted vs. Targeted Workflows : Untargeted metabolomics identifies this compound via high-resolution MS/MS spectral matching, while targeted methods use synthetic standards for quantification .

- Isomer Differentiation : Cis- and trans-isomers of this compound require chromatographic separation (e.g., optimized gradient elution) and validation using isomer-specific synthetic standards .

- Sensitivity Optimization : For trace detection (e.g., in urine), terahertz molecular fingerprint sensors with dielectric metasurfaces achieve sub-ppm sensitivity by leveraging unique absorption peaks at 1.03 THz and 1.47 THz .

Basic: How is this compound linked to gut microbiome health?

Answer:

this compound is a microbial-host co-metabolite derived from cinnamic acid conjugation with glycine. Its levels correlate with:

- Microbiome Richness : Higher species richness in the gut microbiome is associated with elevated this compound, as shown in multimodal studies integrating metabolomic and 16S rRNA data .

- Health Biomarkers : In germ-free mice, this compound is absent, confirming its microbial origin. It inversely correlates with metabolic disorders (e.g., liver fat, visceral adipose tissue) in human cohorts .

- Experimental Validation : Use gnotobiotic mouse models to isolate microbial contributions and measure this compound via LC-MS before/after probiotic interventions .

Advanced: How can researchers resolve contradictions in this compound’s diagnostic performance across studies?

Answer:

Discrepancies arise from:

- Isomer-Specific Effects : Studies may conflate cis- and trans-isomers. Cis-cinnamoylglycine (CCG) shows stronger diagnostic utility (AUC = 0.90) for onchocerciasis than the trans-isomer (AUC = 0.42) .

- Population Heterogeneity : Dietary cinnamic acid intake (e.g., plant-rich diets) confounds urinary levels. Stratify cohorts by dietary metadata and use multivariate regression to adjust for covariates .

- Technical Variability : Untargeted vs. targeted LC-MS methods differ in sensitivity. Validate findings using orthogonal assays (e.g., terahertz spectroscopy) and synthetic standards .

Advanced: What experimental strategies validate this compound as a therapeutic target in diseases like kidney cancer?

Answer:

- Pathway Analysis : In kidney cancer models, this compound is enriched in nicotinamide metabolism pathways. Use stable isotope tracing to map its flux in tumor vs. normal tissues .

- Preclinical Models : Administer this compound to xenograft mice and monitor tumor growth inhibition via MRI and metabolomic profiling .

- Clinical Correlation : Measure this compound in patient serum/urine using targeted LC-MS and correlate with disease progression (e.g., RECIST criteria) .

Advanced: How can isomer-specific quantification of this compound be optimized?

Answer:

- Chromatographic Separation : Use a C18 column with a 20-min gradient (0.1% formic acid in water/acetonitrile) to resolve cis- and trans-isomers .

- Synthetic Standards : Include both isomers in calibration curves to avoid misidentification. For urine samples, spike synthetic CCG to validate retention times .

- Data Integration : Combine LC-MS with molecular networking (e.g., GNPS) to cluster isomer-specific MS/MS spectra and confirm identity .

Basic: What is this compound’s role in endogenous metabolic pathways?

Answer:

this compound is a phase II metabolite formed via glycine conjugation of cinnamic acid in hepatic mitochondria. Key roles include:

- Detoxification : Facilitates excretion of excess cinnamic acid, a dietary phenolic compound .

- Microbial Modulation : Reflects gut microbiota activity, as germ-free mice lack this compound .

- Antibiotic Impact : Serves as a marker of colonization resistance; levels drop during antibiotic treatment and recover post-therapy .

Advanced: How to design multimodal studies integrating this compound with other biomarkers?

Answer:

- Data Integration : Use Markov network models to link this compound with microbiome diversity, metabolome, and clinical parameters (e.g., BMI, liver fat) .

- Feature Selection : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to prioritize biomarkers with q < 0.05 .

- Cohort Stratification : Cluster participants by this compound levels and microbiome richness to identify subpopulations with distinct health outcomes .

Advanced: How to address sensitivity discrepancies in this compound detection across analytical platforms?

Answer:

- Method Calibration : Compare LC-MS (LOD ~0.1 ng/mL) and terahertz sensors (LOD ~123 µg/cm²) using shared reference samples .

- Cross-Validation : Run a subset of samples on both platforms and calculate Pearson’s r to assess concordance .

- Standardization : Use NIST-traceable reference materials and report detection limits in MIAME-compliant metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.